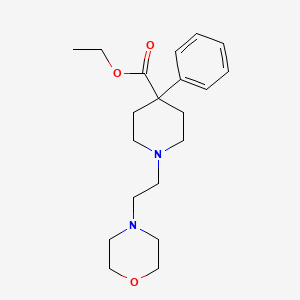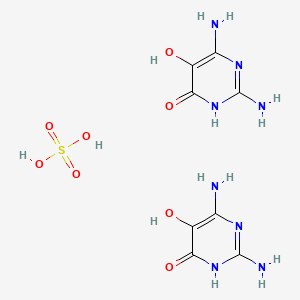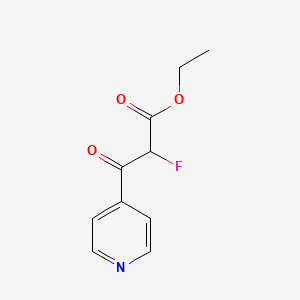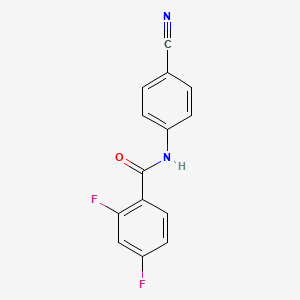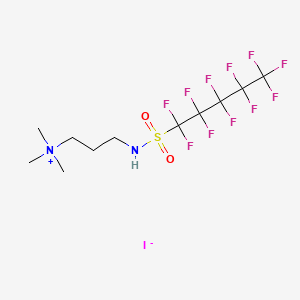
2-Chlorotetrafluoroethylsulfur pentafluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorotetrafluoroethylsulfur pentafluoride typically involves the reaction of sulfur pentafluoride with chlorotetrafluoroethylene under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and advanced purification techniques. The process begins with the synthesis of sulfur pentafluoride, which is then reacted with chlorotetrafluoroethylene in a continuous flow reactor. The product is subsequently purified using distillation and other separation techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorotetrafluoroethylsulfur pentafluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfur atom can undergo oxidation or reduction, leading to the formation of different sulfur-containing compounds.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, resulting in the formation of new chemical bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, Lewis acids, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce sulfur oxides .
Applications De Recherche Scientifique
2-Chlorotetrafluoroethylsulfur pentafluoride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chlorotetrafluoroethylsulfur pentafluoride involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Chlorotetrafluoroethylsulfur pentafluoride include other sulfur pentafluoride derivatives and halogenated organic compounds, such as:
Sulfur hexafluoride (SF₆): A highly stable and inert compound used in electrical insulation and other applications.
Chlorotrifluoroethylene (C₂ClF₃): A halogenated compound used in the production of fluoropolymers.
Tetrafluoroethylene (C₂F₄): A key monomer in the production of polytetrafluoroethylene (PTFE) and other fluoropolymers.
Uniqueness
This compound is unique due to its specific combination of chlorine, fluorine, and sulfur atoms, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
646-63-9 |
|---|---|
Formule moléculaire |
C2ClF9S |
Poids moléculaire |
262.53 g/mol |
Nom IUPAC |
(2-chloro-1,1,2,2-tetrafluoroethyl)-pentafluoro-λ6-sulfane |
InChI |
InChI=1S/C2ClF9S/c3-1(4,5)2(6,7)13(8,9,10,11)12 |
Clé InChI |
KUEFXXIVCUKGLZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)Cl)(F)(F)S(F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415894.png)




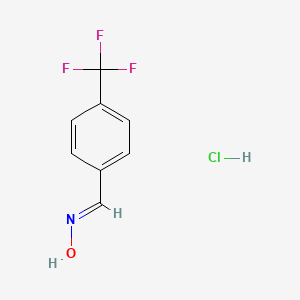

![Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate](/img/structure/B13415935.png)
